Eicosanyl caffeate

Elastase inhibition Anti-ulcer activity Enzyme inhibition assay

Eicosanyl caffeate is a long-chain caffeic acid ester (C20) with potent elastase inhibitory activity (IC50 = 0.99 µg/mL), isolated from Glycyrrhiza glabra. Its high lipophilicity (XLogP3 = 12.2) makes it a critical reference compound for SAR studies of caffeic acid alkyl esters. • Elastase Inhibition: IC50 = 0.99 µg/mL, 1.4-fold more potent than docosyl caffeate (C22 analog) • Defined C20 chain length anchors SAR series (C1-C22) for computational modeling & membrane partitioning studies • Suitable as a phytochemical reference standard for Glycyrrhiza spp. quality control

Molecular Formula C29H48O4
Molecular Weight 460.7 g/mol
CAS No. 28593-90-0
Cat. No. B158488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEicosanyl caffeate
CAS28593-90-0
Molecular FormulaC29H48O4
Molecular Weight460.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O
InChIInChI=1S/C29H48O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-33-29(32)23-21-26-20-22-27(30)28(31)25-26/h20-23,25,30-31H,2-19,24H2,1H3/b23-21+
InChIKeyLTSJTDDQUOUKJT-XTQSDGFTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Eicosanyl Caffeate (CAS 28593-90-0): Procurement-Focused Identity and Class Baseline


Eicosanyl caffeate (also known as eicosyl caffeate or icosyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate) is a long-chain alkyl ester derivative of caffeic acid, classified as a hydroxycinnamic acid derivative [1]. The compound has been isolated from natural sources including Glycyrrhiza glabra (licorice) and Glycyrrhiza inflata [2]. As a C20 alkyl ester (C29H48O4, molecular weight 460.69 g/mol, XLogP3 = 12.2), eicosanyl caffeate represents the longer-chain end of the caffeic acid alkyl ester series [3].

Eicosanyl Caffeate: Why Alkyl Chain Length Prevents Generic Substitution in Procurement


Generic substitution of eicosanyl caffeate with shorter-chain caffeic acid esters (e.g., methyl caffeate, ethyl caffeate, or CAPE) is scientifically unsupported for applications requiring specific lipophilicity, enzyme inhibition potency, or formulation compatibility. While the core catechol moiety confers antioxidant activity that is largely independent of alkyl chain length for radical scavenging [1], the extended C20 hydrocarbon tail of eicosanyl caffeate (XLogP3 = 12.2) fundamentally alters its physicochemical profile, membrane partitioning behavior, and target engagement [2]. Notably, the elastase inhibitory potency is chain-length dependent, as evidenced by direct comparison with the C22 analog docosyl caffeate [3]. Substitution with shorter-chain esters would alter these properties and is not equivalent.

Eicosanyl Caffeate: Quantified Differentiation Evidence for Scientific Selection


Elastase Inhibitory Potency: Direct Head-to-Head Comparison with Docosyl Caffeate (C22 Analog)

Eicosanyl caffeate (C20) demonstrates quantifiably superior elastase inhibitory potency compared to its closest structural analog, docosyl caffeate (C22), when tested under identical experimental conditions [1]. Both compounds were isolated from Glycyrrhiza glabra and assayed in parallel for elastase inhibition.

Elastase inhibition Anti-ulcer activity Enzyme inhibition assay

Antioxidant Activity: Moderate DPPH and ABTS Radical Scavenging with Class-Level Chain Length Independence

Eicosanyl caffeate demonstrates moderate antioxidant activity in both DPPH and ABTS radical scavenging assays [1]. The n-alkyl esters of caffeic acid exhibit antiradical activities that are independent of alkyl chain length [2].

DPPH radical scavenging ABTS assay Antioxidant activity

Lipophilicity Profile: C20 Alkyl Chain Confers Distinct Physicochemical Properties

Eicosanyl caffeate possesses a computed XLogP3 value of 12.2, indicating high lipophilicity driven by the C20 saturated alkyl chain [1]. This value is substantially higher than shorter-chain caffeic acid esters, which exhibit correspondingly lower logP values.

Lipophilicity XLogP3 Membrane permeability

Eicosanyl Caffeate: Evidence-Driven Research Application Scenarios


Elastase-Targeted Enzyme Inhibition Studies for Anti-Ulcer Research

Eicosanyl caffeate is directly applicable in elastase inhibition studies focused on anti-ulcer mechanisms. The compound demonstrates an IC50 of 0.99 µg/mL against elastase, providing a 1.4-fold potency advantage over the C22 analog docosyl caffeate (IC50 = 1.4 µg/mL) under identical assay conditions [1]. This quantifiable potency differential supports its selection as a reference compound in elastase-targeted research programs and enables direct benchmarking in comparative studies.

Long-Chain Alkyl Caffeate SAR Studies: C20 Position in Homologous Series

Eicosanyl caffeate serves as a critical data point in systematic structure-activity relationship (SAR) investigations of caffeic acid alkyl esters. The C20 chain length occupies a defined position within the homologous series (C1 through C22), enabling researchers to interrogate the relationship between alkyl chain length and biological activity. The compound's high lipophilicity (XLogP3 = 12.2) [2] and its directly comparable elastase inhibition data [1] provide quantitative anchors for SAR modeling and computational studies.

Lipophilicity-Driven Formulation and Membrane Partitioning Research

Eicosanyl caffeate (XLogP3 = 12.2) [2] is suitable for research applications requiring highly lipophilic caffeic acid derivatives, including membrane partitioning studies, lipid bilayer interaction assays, and lipophilic drug delivery system development. The C20 alkyl chain provides a significantly higher logP value (>10 units above the parent caffeic acid), enabling investigations of how extreme lipophilicity modulates cellular uptake, subcellular localization, and bioactivity in model membrane systems.

Natural Product Reference Standard for Glycyrrhiza-Derived Caffeates

Eicosanyl caffeate serves as an authentic reference standard for the identification and quantification of long-chain caffeic acid esters in Glycyrrhiza species (G. glabra, G. inflata) . The compound has been isolated and characterized from these botanical sources and can function as a marker compound in phytochemical profiling, quality control analysis, and metabolomics studies involving licorice-derived preparations. This application leverages its established natural occurrence and published isolation protocols.

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